molecular formula C13H13ClN2O3S B6143601 5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide CAS No. 729578-90-9

5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide

Cat. No.: B6143601
CAS No.: 729578-90-9
M. Wt: 312.77 g/mol
InChI Key: MBEIPMUAHISZTR-UHFFFAOYSA-N
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Description

5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group, a methoxy group, and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 2-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Chlorination: The amino group is protected, and the benzene ring is chlorinated using a chlorinating agent like thionyl chloride.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to remove the sulfonamide group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of de-sulfonated products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of antibacterial agents.

    Biological Studies: The compound is studied for its potential effects on various biological pathways.

    Industrial Applications: It is used in the development of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.

    Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.

    Sulfapyridine: Known for its use in treating dermatitis herpetiformis.

Uniqueness

5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the chlorophenyl group enhances its lipophilicity and potentially its ability to penetrate bacterial cell membranes.

Properties

IUPAC Name

5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-19-12-7-4-10(15)8-13(12)20(17,18)16-11-5-2-9(14)3-6-11/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEIPMUAHISZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210021
Record name 5-Amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729578-90-9
Record name 5-Amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=729578-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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